molecular formula C₁₈H₂₆D₄N₂O₅ B1155851 Perindoprilat-d4 Methyl Ester

Perindoprilat-d4 Methyl Ester

Cat. No.: B1155851
M. Wt: 358.47
Attention: For research use only. Not for human or veterinary use.
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Description

Perindoprilat-d4 Methyl Ester is a high-purity, stable isotope-labeled compound primarily utilized as a critical internal standard in quantitative bioanalytical methods. Its core application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of its parent drug, Perindopril, and related metabolites in complex biological matrices such as plasma or serum. By incorporating four deuterium atoms into its molecular structure, this analog exhibits nearly identical chromatographic and ionization behavior to the non-labeled analyte, while providing a distinct mass shift for unambiguous detection. This property is essential for compensating for variability in sample preparation and instrument response, thereby significantly enhancing the reliability, precision, and accuracy of pharmacokinetic and metabolism studies. The use of this deuterated standard is indispensable in modern drug development and biomedical research for investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₈H₂₆D₄N₂O₅

Molecular Weight

358.47

Synonyms

(2S,3aS,7aS)-1-((S)-2-(((S)-1-Methoxy-1-oxopentan-2-yl)amino)propanoyl-d4)octahydro-1H-indole-2-carboxylic Acid;  Perindopril-d4 Impurity M

Origin of Product

United States

Advanced Synthetic Methodologies for Perindoprilat D4 Methyl Ester

Isotopic Labeling Strategies for Perindoprilat (B1679611) Analogs

The introduction of deuterium (B1214612) into perindoprilat analogs is a critical step, undertaken to create stable, heavy-isotope versions of the molecule for use in quantitative bioanalysis, such as pharmacokinetic studies. evitachem.commedchemexpress.com The stability of the deuterium label is paramount to prevent back-exchange during analytical procedures. chemicalsknowledgehub.com

Regioselective Deuterium Incorporation via Direct Exchange Reactions and Labeled Precursors

Achieving regioselectivity—the placement of deuterium atoms at specific positions within the molecule—is essential. For Perindoprilat-d4 (B12422437), the deuterium atoms are specifically located on the alanyl moiety, as indicated by its chemical name: (2S,3aS,7aS)-1-(((S)-1-Carboxybutyl)-L-alanyl-2,3,3,3-d4)octahydro-1H-indole-2-carboxylic acid. synzeal.comclearsynth.com This specific placement strongly suggests that the primary synthetic strategy involves the use of a pre-labeled precursor, namely L-alanine-d4.

Two main strategies are employed for such specific labeling:

Use of Labeled Precursors: This is the most direct method to ensure absolute regioselectivity. The synthesis begins with a commercially available or custom-synthesized starting material that already contains the deuterium atoms in the desired positions. For Perindoprilat-d4, the synthesis would involve coupling L-alanine-d4 with the other key fragments of the molecule. This approach avoids exposing the final, complex drug molecule to potentially harsh deuteration conditions that could compromise its structural integrity or lead to non-specific labeling.

Direct Hydrogen Isotope Exchange (HIE): While likely not the primary route for this specific compound due to the precision required, direct HIE reactions represent an alternative strategy. These methods use catalysts to exchange specific hydrogen atoms on a pre-formed molecule with deuterium from a source like deuterium oxide (D₂O). rsc.org Recent advancements have identified catalysts, such as those based on rhodium, iron, or manganese, that can achieve high regioselectivity for C-H bonds adjacent to coordinating atoms like nitrogen or sulfur. rsc.orgacs.orgchemrxiv.org For instance, certain catalysts can selectively deuterate the α-position of amino esters or alcohols. rsc.orgacs.org However, achieving the precise tetra-deuteration on the methyl group of the alanine (B10760859) fragment via direct exchange on the complex perindoprilat backbone would be exceptionally challenging.

Table 1: Comparison of Regioselective Deuteration Strategies

StrategyDescriptionAdvantagesDisadvantages
Labeled Precursor Synthesis using a starting material that is already isotopically labeled (e.g., L-alanine-d4).High, predictable regioselectivity. Protects the complex final molecule from harsh reaction conditions.Dependent on the availability and cost of the labeled starting material. May involve a longer overall synthetic route. chemicalsknowledgehub.com
Direct HIE Catalytic exchange of specific protons on the target molecule with deuterium from a source like D₂O. rsc.orgPotentially fewer synthetic steps (late-stage functionalization). Uses inexpensive deuterium sources. chemrxiv.orgCan be difficult to achieve perfect regioselectivity. chemrxiv.org May require extensive optimization of catalysts and conditions. acs.org Risk of incomplete labeling or side reactions.

Methodological Considerations for Achieving High Isotopic Enrichment

High isotopic enrichment (ideally >98%) is crucial for internal standards to avoid mass spectral overlap with the non-labeled analyte. chemrxiv.org Several factors influence the degree of deuterium incorporation.

When using labeled precursors, the isotopic purity of the starting material is the primary determinant of the final product's enrichment. For direct exchange methods, key parameters must be optimized. nih.gov The choice of catalyst is critical; for example, Rhodium nanocatalysts have shown high efficiency in labeling positions near nitrogen atoms. acs.org The solvent system, often a deuterated solvent like D₂O or EtOD, acts as the deuterium source and must be used in sufficient excess. rsc.orgacs.org Reaction parameters such as temperature and time must be carefully controlled; longer reaction times or higher temperatures can increase deuterium incorporation but may also lead to side reactions or loss of stereochemical integrity. acs.orgacs.org

Table 2: Parameters for Optimizing Isotopic Enrichment in Direct HIE

ParameterInfluence on EnrichmentExample/Consideration
Catalyst Determines the site and efficiency of the H/D exchange.Homogeneous pincer complexes (Mn, Fe) or Rhodium nanoparticles can target specific C-H bonds. rsc.orgacs.org
Deuterium Source The purity and excess of the source (e.g., D₂O) directly impact the final enrichment level.D₂O is a common, inexpensive, and effective deuterium source. chemrxiv.org
Temperature Higher temperatures can increase reaction rates and deuterium exchange.Must be balanced to avoid degradation or side reactions. Some reactions are run at 0°C or room temperature. acs.org
Reaction Time Longer durations can lead to higher levels of deuterium incorporation.Monitored to maximize enrichment without causing product degradation. Can range from hours to overnight. acs.orgcdnsciencepub.com

Synthesis of the Methyl Ester Functionality in Perindoprilat-d4

Following the successful incorporation of the deuterium label into the perindoprilat backbone, the next step is the formation of the methyl ester. Perindoprilat is a dicarboxylic acid, and the target compound requires the selective esterification of one of these acid groups.

Esterification Pathways and Reaction Optimization for Carboxylic Acid Derivatives

Esterification is a fundamental reaction in organic synthesis. For a molecule like Perindoprilat-d4, which contains two carboxylic acid functional groups, strategies must be employed to ensure the desired mono-esterification or to allow for separation of the resulting products.

Common esterification pathways include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (Perindoprilat-d4) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed.

Reaction with Alkylating Agents: The carboxylate salt of Perindoprilat-d4 can be reacted with a methylating agent like methyl iodide. This method is often milder than strong acid catalysis.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing it to react with methanol (B129727) under mild conditions.

Optimization of these reactions involves controlling stoichiometry to favor mono-esterification, selecting appropriate catalysts and solvents, and managing reaction temperature to prevent side reactions such as racemization or degradation of the complex molecule.

Strategies for Purification and Isolation of Deuterated Ester Compounds

After the esterification reaction, the crude product is a mixture containing the desired Perindoprilat-d4 Methyl Ester, unreacted starting materials, di-esterified byproducts, and reaction reagents. A multi-step purification process is required to isolate the target compound with high purity.

The typical purification workflow includes:

Workup: The reaction mixture is often first neutralized and then washed with water and brine to remove water-soluble impurities and salts. The organic layer is then dried over an agent like sodium sulfate (B86663) (Na₂SO₄). acs.orgnih.gov

Chromatography: This is the primary technique for separating the desired ester from closely related byproducts. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the method of choice for achieving the high purity (>95%) required for analytical standards. evitachem.comlgcstandards.com Column chromatography on silica (B1680970) gel is also a widely used and effective technique for purifying organic compounds like deuterated esters. acs.orgnih.gov

The final isolated product is then dried under a vacuum to remove all traces of solvent.

Rigorous Characterization Techniques for this compound

To confirm the identity, purity, and isotopic integrity of the final product, a suite of analytical techniques is employed. This characterization is essential for its validation as a reference standard. synzeal.comclearsynth.com

The key analytical methods are:

Mass Spectrometry (MS): This is the most critical technique for analyzing isotopically labeled compounds. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which confirms the incorporation of the four deuterium atoms (an increase of approximately 4 Da compared to the unlabeled compound). chemicalsknowledgehub.com MS is also used to determine the isotopic enrichment by comparing the signal intensity of the labeled compound to any residual unlabeled compound. chemicalsknowledgehub.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. By comparing the retention time of the product to a reference standard and analyzing the peak area, purity levels, typically greater than 95%, can be established. lgcstandards.com

Table 3: Analytical Characterization of this compound

TechniquePurposeInformation Obtained
Mass Spectrometry (MS) Confirmation of mass and isotopic enrichment.Molecular weight (e.g., C₁₈H₂₆D₄N₂O₅ has a MW of 358.47 g/mol ). clearsynth.com Percentage of deuterium incorporation.
¹H NMR Spectroscopy Structural verification and confirmation of label position.Full proton spectrum of the molecule. Disappearance of the signal for the protons replaced by deuterium.
HPLC Determination of chemical purity.Purity percentage based on peak area. Retention time for identity confirmation against a standard. lgcstandards.com

Advanced Mass Spectrometric Approaches for Structural Confirmation and Isotopic Purity

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. Advanced methodologies such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide definitive structural evidence and precise quantification of isotopic purity.

High-Resolution Mass Spectrometry (HRMS):

HRMS is indispensable for confirming the elemental composition and assessing the isotopic purity of this compound. Unlike nominal mass instruments, HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm), allowing for the differentiation between ions of very similar masses. nih.gov This capability is crucial for verifying the incorporation of the four deuterium atoms and determining the distribution of different isotopologs (molecules that differ only in their isotopic composition). nih.gov

The high resolving power of these instruments allows for the clear separation of the monoisotopic peak of this compound from its unlabeled (d0) and partially deuterated (d1, d2, d3) counterparts. acs.org By analyzing the relative intensities of these isotopolog peaks in the mass spectrum, a precise value for isotopic enrichment can be calculated. nih.govccspublishing.org.cn

Interactive Table 1: Theoretical Mass Data for Perindoprilat Methyl Ester Isotopologs

Compound NameMolecular FormulaMonoisotopic Mass (Da)
Perindoprilat Methyl EsterC₁₈H₃₀N₂O₅354.2155
This compound C₁₈H₂₆D₄N₂O₅ 358.2406

Note: The table illustrates the mass difference that is readily distinguished by HRMS.

MS/MS Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) is employed to elucidate the compound's structure and confirm the position of the deuterium labels. In an MS/MS experiment, the precursor ion (the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

For this compound, the fragmentation is expected to be similar to that of unlabeled perindoprilat, with key fragments showing a mass shift of +4 Da if they retain the deuterated alanyl moiety. The mass transition for unlabeled perindoprilat has been documented as m/z 339.0 -> 168.1. nih.gov For Perindoprilat-d4, a transition of m/z 345.2 -> 170.1 has been reported, confirming the retention of deuterium on a fragment, although this is for the diacid form. acs.org A similar logic applies to the methyl ester. Cleavage adjacent to the carbonyl groups is a primary fragmentation pathway.

Interactive Table 2: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment StructureProduct Ion (m/z)Description
359.24 (M+H)⁺[C₁₈H₂₆D₄N₂O₅+H]⁺174.1Fragment containing the deuterated N-alanyl moiety
359.24 (M+H)⁺[C₁₈H₂₆D₄N₂O₅+H]⁺170.1Fragment corresponding to the octahydroindole-2-carboxylic acid moiety

Chromatographic Purity Evaluation and Stability Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, are the gold standard for determining the chemical purity of this compound and assessing its stability over time.

Purity Evaluation: A validated, stability-indicating HPLC method is used to separate this compound from any potential impurities, including starting materials, synthetic by-products, or degradation products. scispace.com The method's specificity is demonstrated through forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, oxidation, heat, photolysis) to ensure that any resulting degradants are fully resolved from the main peak. scispace.com Purity is typically quantified by calculating the peak area percentage.

Interactive Table 3: Typical Chromatographic Conditions for Purity Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 2.5) and an organic solvent (e.g., acetonitrile) scispace.comgoogle.com
Flow Rate 1.0 mL/min
Detection UV at 215 nm or MS/MS
Column Temperature Controlled, e.g., 40 °C

Stability Profiling: The stability of this compound is crucial for its function as a reliable reference standard. The methyl ester form offers enhanced stability compared to the active diacid form, perindoprilat. Perindoprilat, having two carboxylic acid groups, is susceptible to intramolecular cyclization (lactamization), a known degradation pathway for ACE inhibitors. researchgate.net By converting one of the carboxylic acids to a methyl ester, this degradation pathway is blocked, leading to a more stable molecule suitable for storage and use as a standard. Stability-indicating HPLC methods are used to monitor the compound's purity over time under specified storage conditions, ensuring its integrity remains within acceptable limits.

Broader Academic Research Perspectives and Future Directions for Deuterated Ester Compounds

Challenges and Innovations in the Synthesis and Quality Assurance of Deuterated Analytical Standards

The synthesis of deuterated analytical standards like Perindoprilat-d4 (B12422437) Methyl Ester is a specialized field that presents significant challenges. The introduction of deuterium (B1214612) atoms at specific molecular positions requires sophisticated synthetic methods and can be complex. simsonpharma.com The cost of deuterated reagents and starting materials often makes these standards significantly more expensive than their unlabeled counterparts. simsonpharma.comsynmr.in However, ongoing innovation in synthetic chemistry is addressing these challenges. Recent advancements include the development of more efficient and regioselective deuteration techniques, such as metal-catalyzed hydrogen isotope exchange (HIE), which allow for the late-stage introduction of deuterium into complex molecules. researchgate.net These methods are crucial for expanding the accessibility and variety of deuterated standards available for research. researchgate.netiaea.org

A critical aspect of quality assurance for deuterated standards is the rigorous management of their impurity profiles. Impurities can be of a chemical nature, arising from starting materials, by-products, or degradation products, or they can be isotopic. creative-biolabs.com Isotopic impurities are of particular concern and include the unlabeled analyte (isotopologue) and species with incomplete deuteration. The presence of these impurities can compromise the accuracy of quantitative assays.

Furthermore, naturally occurring heavy isotopes in the analyte can cause signal interference in the mass spectrometer channel used for the deuterated internal standard, particularly when the standard has a low degree of deuteration. nih.gov This can lead to an overestimation of the internal standard concentration and a corresponding underestimation of the analyte. nih.gov Proper data correction for natural isotope abundance and tracer impurity is therefore essential for the accurate interpretation of results from stable isotope labeling experiments. nih.gov

Table 1: Common Impurities in Deuterated Standards and Characterization Methods

Impurity Type Description Potential Impact on Analysis Primary Characterization Techniques
Chemical Impurities Residual solvents, starting materials, reaction by-products. creative-biolabs.com Can cause ion suppression/enhancement, co-elution with analyte. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Unlabeled Analyte (M+0) The non-deuterated version of the compound. Falsely contributes to the analyte signal, leading to inaccurate quantification. Mass Spectrometry (MS) to determine isotopic purity.
Partially Labeled Species Molecules containing fewer deuterium atoms than intended. Can interfere with both analyte and standard signals depending on the mass difference. High-resolution Mass Spectrometry (HRMS) to resolve different isotopologues.

| Isotopic Scrambling | Deuterium atoms located at unintended positions in the molecule. | May alter fragmentation patterns in MS/MS, potentially affecting quantification. | NMR Spectroscopy, particularly ²H NMR. |

The stability of deuterated standards, especially those that are chemically derivatized to improve analytical properties (e.g., volatility for GC analysis), is crucial for reliable and reproducible results. Deuterated compounds can be susceptible to degradation over time, influenced by factors such as temperature, light, solvent, and pH. oup.com A significant concern is the potential for back-exchange, where deuterium atoms are replaced by protons from the surrounding environment, particularly if the deuterium is attached to a labile position. hilarispublisher.comsigmaaldrich.com This loss of deuterium compromises the integrity of the standard. sigmaaldrich.com

Studies on derivatized compounds, such as the methyl ester-pentafluoropropionyl derivatives of amino acids, have shown that while some derivatives are not infinitely stable, their stability can be significantly enhanced by optimizing storage conditions, such as storing extracts at low temperatures (e.g., -20 °C). mdpi.comresearchgate.net Ensuring the long-term stability of standards like Perindoprilat-d4 Methyl Ester requires careful validation studies that assess its integrity under the specific storage and handling conditions used in the laboratory. mdpi.com

Integration with Emerging High-Throughput Analytical Platforms

The demand for faster and more efficient bioanalysis has driven the development of high-throughput analytical platforms. Deuterated internal standards are integral to these systems, providing the necessary accuracy and precision for quantitative measurements in complex biological matrices. The trend is toward the miniaturization of analytical systems and the automation of sample preparation to handle large numbers of samples for applications in drug discovery, clinical diagnostics, and systems biology. nih.govbit.edu.cn

Miniaturization has become a key strategy in modern sample preparation. lth.senih.gov By reducing sample and reagent volumes, these techniques minimize waste, lower costs, and can improve analytical sensitivity. lth.se Techniques such as miniaturized solid-phase extraction (SPE) and filter-aided sample preparation (FASP) are being integrated into automated workflows, often using robotic liquid handling systems. lth.seacs.org This automation reduces manual errors and increases throughput, allowing for the rapid processing of samples prior to analysis by LC-MS. lth.se The use of robust internal standards like this compound is essential in these automated workflows to correct for any variability introduced during the multi-step sample preparation process. clearsynth.com

Table 2: Comparison of Conventional and Miniaturized Sample Preparation Techniques

Parameter Conventional Techniques (e.g., LLE, manual SPE) Miniaturized/Automated Techniques (e.g., µSPE, 96-well plates)
Typical Sample Volume Milliliters (mL) Microliters (µL)
Reagent Consumption High Low
Processing Time per Sample Long (minutes to hours) Short (seconds to minutes)
Throughput Low High (amenable to parallel processing) lth.se
Risk of Sample Loss/Contamination Higher due to multiple manual transfer steps Lower due to integrated and automated workflows acs.org

| Cost per Analysis | Higher | Lower lth.se |

Stable isotope labeling is a foundational technology in quantitative proteomics and metabolomics, enabling the systematic study of changes in protein and metabolite profiles. nih.govspringernature.com Methodologies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of thousands of proteins simultaneously. solubilityofthings.com

The future of these fields lies in expanding the scope and depth of analysis. Stable isotope-labeled metabolomics is increasingly used not just for quantification but also for tracing the flow of atoms through complex metabolic networks (fluxomics). nih.govmdpi.comtandfonline.com This approach provides a dynamic view of cellular physiology that is not achievable with simple concentration measurements. nih.gov As analytical platforms become more sensitive, there is a growing need for a wider array of high-purity, strategically labeled internal standards to cover the vast chemical diversity of the metabolome and proteome and to aid in the confident identification of novel metabolites and pathways. mdpi.comtandfonline.com

Advanced Theoretical and Experimental Studies of Isotope Effects in Chemical Systems

The difference in mass between hydrogen and deuterium, while small, leads to measurable differences in reaction rates, known as kinetic isotope effects (KIEs). nih.govprinceton.edu This phenomenon arises because the heavier deuterium atom leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond, making the C-D bond stronger and slower to break. nih.govprinceton.edu Similarly, equilibrium isotope effects (EIEs) describe the partitioning of isotopes in a reversible reaction at equilibrium. fiveable.mecolumbia.edu

The study of isotope effects provides profound insights into reaction mechanisms. researchgate.net A large primary KIE, for instance, indicates that a C-H bond is being broken in the rate-determining step of a reaction. princeton.edu Theoretical methods, including hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, are used to compute predicted KIEs, which can then be compared to experimental values to validate proposed transition state structures and reaction pathways. researchgate.netacs.org These advanced studies, while not a direct application of this compound as a standard, represent a fundamental research area that relies on the principles of isotopic substitution. Understanding these effects is also crucial for the synthesis and handling of deuterated compounds, as isotopic substitution can slightly alter the chemical properties of a molecule. simsonpharma.com

Table 3: Comparison of Kinetic and Equilibrium Isotope Effects

Feature Kinetic Isotope Effect (KIE) Equilibrium Isotope Effect (EIE)
Definition The ratio of reaction rates between a light isotopologue (kL) and a heavy isotopologue (kH). acs.org The ratio of equilibrium constants between a light isotopologue (KL) and a heavy isotopologue (KH). columbia.edu
Physical Basis Primarily differences in zero-point vibrational energies between the ground state and the transition state. princeton.edu Differences in zero-point vibrational energies between reactants and products. fiveable.meannualreviews.org
Information Provided Insight into the rate-determining step of a reaction and the nature of the transition state. princeton.eduresearchgate.net Information on the relative bond strengths and vibrational environments of reactants and products. columbia.edu

| Typical Manifestation | Probes bond-breaking/forming events. | Reflects the thermodynamic preference for the heavier isotope to reside in the more strongly bonded position. columbia.edu |

Elucidation of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

The study of the Kinetic Isotope Effect (KIE) is a fundamental application of isotopic labeling in physical organic chemistry, offering detailed information about the rate-determining step of a chemical reaction. wikipedia.orgprinceton.edu The KIE is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org In the case of deuterated compounds like this compound, the substitution of hydrogen with deuterium can lead to a significant KIE because deuterium is twice as heavy as protium. nih.gov This mass difference alters the zero-point vibrational energy of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond; the C-D bond has a lower zero-point energy and is therefore stronger. princeton.edu

Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate for the deuterated molecule. wikipedia.org This phenomenon is particularly useful for elucidating reaction mechanisms. nih.gov Researchers can measure and compare the reaction rates of the deuterated and non-deuterated isotopologues to determine if the C-H bond is broken during the rate-limiting step of the reaction. princeton.edu

Primary KIE: A large KIE value is typically observed if the bond to the isotope is cleaved in the reaction's rate-determining step. princeton.edu

Secondary KIE: Smaller KIEs can be observed even when the bond to the isotope is not broken. These effects arise from changes in hybridization or hyperconjugation between the ground state and the transition state. wikipedia.orgprinceton.edu

For a compound like this compound, studying the KIE could provide crucial insights into its metabolic fate. For example, if the deuteration site is a position susceptible to enzymatic oxidation by cytochrome P450 enzymes, a process that often involves C-H bond cleavage as the rate-limiting step, a significant KIE would be expected. nih.gov This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated analogue. Such studies are invaluable in drug design, as slowing metabolism can improve a drug's half-life and therapeutic profile. simsonpharma.comdataintelo.com

Table 1: Illustrative Research Data on Kinetic Isotope Effects This table presents hypothetical data to illustrate the concept of KIE in the context of metabolic stability studies.

Compound Initial Concentration (µM) Concentration after 1 hr (µM) Rate of Metabolism (µM/hr) Kinetic Isotope Effect (kH/kD)
Perindoprilat (B1679611) Methyl Ester 10 5.0 5.0 2.5

Stereochemical Implications of Deuterium Labeling and Conformational Analysis

Hydrogen-deuterium exchange (HDX) is a powerful technique used in conjunction with mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy to probe molecular conformation and dynamics. nih.gov In the context of this compound, advanced analytical methods can be employed to understand its precise structure.

NMR Spectroscopy: Deuterium labeling is a vital tool in NMR spectroscopy. simsonpharma.com It can be used to simplify complex proton NMR spectra and to determine the three-dimensional structure of molecules with greater clarity. clearsynth.com By analyzing the coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can deduce the preferred conformation of the molecule in solution and assess whether the presence of deuterium atoms induces any conformational bias.

Conformational Isotope Effects: The preference for a deuterium atom to occupy a specific position (e.g., axial vs. equatorial in a cyclic system) is known as a conformational isotope effect. cdnsciencepub.com These effects, though small, can be measured and provide high-resolution information about the steric and electronic environment within the molecule. For a complex molecule like perindoprilat, with multiple chiral centers and flexible regions, understanding how deuterium labeling might shift conformational equilibria is crucial for predicting its interaction with its biological target. nih.gov

Research into the stereochemical implications of deuterating ester compounds like this compound could reveal, for instance, that the deuterium atoms favor specific spatial arrangements that might subtly alter the molecule's binding affinity or selectivity. cdnsciencepub.comnih.gov

Table 2: Illustrative Spectroscopic Data for Conformational Analysis This table presents hypothetical NMR data to illustrate how deuterium labeling can be used to probe molecular conformation.

Proton Signal Chemical Shift (ppm) - Non-deuterated Chemical Shift (ppm) - Deuterated Observed Change Potential Interpretation
3.15 3.14 -0.01 Minor change in electronic environment
4.50 Signal Absent - Successful deuteration at β-position

Q & A

Q. What critical parameters influence the synthesis of Perindoprilat-d4 Methyl Ester, and how can they be systematically optimized?

  • Methodological Answer : Key parameters include catalyst type (e.g., KOH vs. NaOH), concentration (1.0–1.5 wt%), alcohol-to-substrate molar ratio (e.g., 6:1), and reaction temperature (50–60°C). The Taguchi experimental design (L9 orthogonal array) reduces trial runs while identifying optimal conditions. For example, catalyst concentration contributed 77.58% to methyl ester yield in transesterification studies, validated via ANOVA . Use gas chromatography (GC) with flame ionization detection (FID) for purity analysis, as demonstrated in rapeseed methyl ester studies .

Q. How should isotopic purity of this compound be validated to ensure reliability in pharmacokinetic studies?

  • Methodological Answer : Employ mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specified positions. For stable isotope-labeled compounds, maintain reaction conditions (e.g., solvent purity, temperature control) to minimize isotopic scrambling. Document protocols per ICH Q2(R1) guidelines, ensuring ≤2% variability in isotopic abundance .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

  • Methodological Answer : Use high-resolution LC-MS/MS for structural elucidation and quantification. For ester hydrolysis studies, track deuterium retention using isotopically labeled internal standards (e.g., Perindoprilat-d4). GC-MS with HP-Innowax columns (30 m × 0.25 mm) effectively separates methyl esters, as applied in fatty acid profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in parameter significance across optimization studies for deuterated methyl ester synthesis?

  • Methodological Answer : Contradictions often arise from feedstock variability (e.g., free fatty acid content) or analytical thresholds. Apply response surface methodology (RSM) to model interactions between parameters. For instance, while catalyst concentration dominated in rapeseed methyl ester synthesis (77.58% contribution), reaction temperature showed context-dependent effects (e.g., 60°C optimal for KOH vs. 50°C for NaOH) . Replicate studies under standardized conditions and validate via robustness testing.

Q. What strategies mitigate isotopic effects during the synthesis of this compound?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can slow reaction rates. Compensate by increasing catalyst loading (1.5 wt% KOH) or extending reaction time. Monitor deuterium retention using MS fragmentation patterns. For example, in ACE inhibitor studies, deuterated analogs showed <5% deviation in metabolic half-life compared to non-labeled compounds, ensuring pharmacokinetic relevance .

Q. How should researchers design experiments to evaluate enzymatic stability of this compound in biological matrices?

  • Methodological Answer : Use human liver microsomes (HLMs) or recombinant enzymes (e.g., CYP3A4) to assess hydrolysis rates. Include controls with non-deuterated Perindoprilat methyl ester to quantify isotope effects. Apply Michaelis-Menten kinetics to derive Km and Vmax values. For reproducibility, follow CONSORT guidelines: document enzyme batches, incubation temperatures (37°C), and pH buffers (7.4) .

Data Analysis & Reporting

Q. How can researchers statistically validate the reproducibility of this compound synthesis yields?

  • Methodological Answer : Perform triplicate experiments and calculate coefficient of variation (CV). Use ANOVA to compare batch-to-batch variability. In Taguchi-optimized biodiesel studies, a CV <5% indicated robust process control . For isotopic compounds, include purity thresholds (e.g., ≥98% chemical purity, ≥99% isotopic enrichment) in statistical models .

Q. What guidelines ensure transparent reporting of deuterated compound synthesis in peer-reviewed journals?

  • Methodological Answer : Follow the Beilstein Journal’s standards: describe novel methods in detail, reference known protocols, and deposit raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials. For isotopic labeling, specify position(s) of deuterium substitution and synthetic routes (e.g., acid-catalyzed exchange vs. enzymatic incorporation) .

Tables Referenced from Evidence

Table DescriptionKey FindingsSource
Table 5 ()Signal-to-noise (S/N) ratios for parameter optimization: Catalyst concentration (C) had the highest contribution (77.58%) to methyl ester yield.
Table 3 ()Fatty acid composition analysis: Erucic acid (45.1 wt%) dominated in rapeseed oil, influencing triglyceride molecular weight (966.2 g/mol).
Table 2 ()Orthogonal array L9 (3^4) design: Nine experimental runs evaluated four parameters (catalyst type, concentration, molar ratio, temperature) at three levels.

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